molecular formula C16H11Cl2N3O2S B11081649 N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11081649
M. Wt: 380.2 g/mol
InChI Key: PDIAPLGKQLNVBI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group, an oxadiazole ring, and a sulfanylacetamide moiety, making it a molecule of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable dichlorophenyl halide reacts with a nucleophile.

    Formation of the Sulfanylacetamide Moiety: This step involves the reaction of a thiol with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the dichlorophenyl group.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-triazol-2-yl)sulfanyl]acetamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C16H11Cl2N3O2S

Molecular Weight

380.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H11Cl2N3O2S/c17-12-7-6-11(8-13(12)18)19-14(22)9-24-16-21-20-15(23-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22)

InChI Key

PDIAPLGKQLNVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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